Product packaging for 3-Bromo-4-butyramidobenzoic acid(Cat. No.:CAS No. 1131594-23-4)

3-Bromo-4-butyramidobenzoic acid

Cat. No.: B11840343
CAS No.: 1131594-23-4
M. Wt: 286.12 g/mol
InChI Key: RKLPKORJFHRJSS-UHFFFAOYSA-N
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Description

3-Bromo-4-butyramidobenzoic Acid is a specialized benzoic acid derivative designed for research and development applications. This compound integrates a bromo substituent and a butyramide group onto the benzoic acid core, making it a valuable intermediate in organic synthesis and medicinal chemistry. Its molecular structure is ideal for constructing more complex molecules, particularly in the exploration of novel pharmaceuticals and agrochemicals. Researchers can utilize this compound in cross-coupling reactions, where the bromide acts as a handle for metal-catalyzed transformations, such as Suzuki or Heck reactions . The butyramide moiety can contribute to the compound's lipophilicity and potential for hydrogen bonding, influencing the pharmacokinetic properties of resulting candidate molecules. As with all fine chemicals for research, this product is intended for laboratory use only by qualified professionals. It is not intended for diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet (SDS) for proper handling, storage, and disposal information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12BrNO3 B11840343 3-Bromo-4-butyramidobenzoic acid CAS No. 1131594-23-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1131594-23-4

Molecular Formula

C11H12BrNO3

Molecular Weight

286.12 g/mol

IUPAC Name

3-bromo-4-(butanoylamino)benzoic acid

InChI

InChI=1S/C11H12BrNO3/c1-2-3-10(14)13-9-5-4-7(11(15)16)6-8(9)12/h4-6H,2-3H2,1H3,(H,13,14)(H,15,16)

InChI Key

RKLPKORJFHRJSS-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)C(=O)O)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Bromo 4 Butyramidobenzoic Acid

Established Synthetic Pathways for Bromo-substituted Benzoic Acids

The synthesis of the foundational 4-amino-3-bromobenzoic acid intermediate, a precursor to the title compound, can be achieved through several established routes. These methods include direct modification of an existing benzoic acid derivative or building the molecule through multi-step sequences.

Direct Bromination Approaches and Regioselectivity Considerations

Direct bromination is a common electrophilic aromatic substitution reaction. The success of this approach hinges on the directing effects of the substituents already present on the aromatic ring, which control the position of the incoming bromine atom. In the case of synthesizing 4-amino-3-bromobenzoic acid, the starting material is typically 4-aminobenzoic acid. nih.govscienceopen.com

The amino group (-NH₂) is a powerful activating group and an ortho, para-director, while the carboxylic acid group (-COOH) is a deactivating group and a meta-director. The strong activating effect of the amino group dominates, directing the electrophilic substitution to the positions ortho to it (positions 3 and 5). Therefore, bromination of 4-aminobenzoic acid selectively introduces a bromine atom at the 3-position.

A documented method involves the reaction of 4-aminobenzoic acid with ammonium (B1175870) bromide and hydrogen peroxide in acetic acid at room temperature. nih.govscienceopen.com This process provides a direct route to the desired 4-amino-3-bromobenzoic acid intermediate. nih.govscienceopen.com

Table 1: Direct Bromination of 4-Aminobenzoic Acid

Reactant Reagents Solvent Conditions Product
4-Aminobenzoic acid Ammonium bromide, Hydrogen peroxide Acetic Acid Room temperature, 3 hours 4-Amino-3-bromobenzoic acid. nih.govscienceopen.com

Palladium-Catalyzed Cross-Coupling Reactions in Benzoic Acid Synthesis

Palladium-catalyzed cross-coupling reactions represent a versatile and powerful tool in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net While direct bromination is often effective, these coupling reactions offer alternative strategies for constructing substituted benzoic acids, especially for patterns not easily accessible by other means. researchgate.netrsc.org

Several types of palladium-catalyzed reactions could be theoretically applied:

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide. One could envision a pathway where a suitably protected dihalobenzene undergoes selective coupling with a boronic acid derivative containing the carboxylic acid function, or vice versa. The Suzuki-Miyaura cross-coupling is a pivotal method for synthesizing various industrially important compounds. researchgate.net

Heck Reaction: This reaction forms a substituted alkene by reacting an organohalide with an alkene in the presence of a base and a palladium catalyst. nih.gov While not directly forming a benzoic acid, it can be used to construct complex side chains that are later oxidized to a carboxyl group.

Decarboxylative Cross-Coupling: This transformation uses heteroaromatic carboxylic acids and aryl halides with palladium catalysts to create aryl-substituted heteroaromatics, showcasing the versatility of palladium catalysis in manipulating carboxylic acid derivatives. acs.org

C-O Bond Coupling: Although less common than C-C or C-N coupling, palladium-catalyzed methods for the direct C-O bond coupling between carboxylic acids and aryl halides have been developed, providing a route to aryl esters which could be further transformed. researchgate.net

These methods offer broad functional group tolerance and are fundamental in the preparation of complex and highly functionalized molecules in the pharmaceutical industry. researchgate.net

Multi-Step Conversions from Precursor Aromatic Systems

Multi-step synthesis provides a highly controllable, albeit longer, route to complex aromatic compounds by building up the substitution pattern in a deliberate, stepwise manner. libretexts.orglibretexts.org The order of reactions is critical to ensure the correct regiochemistry, as the directing effects of the substituents guide the position of subsequent additions. libretexts.org

A hypothetical multi-step synthesis for a 3-bromo-4-aminobenzoic acid framework might start from a simpler aromatic precursor, such as 4-nitrotoluene. The strategy would involve a sequence of reactions:

Nitration: Introduction of a nitro group, which is a meta-director.

Bromination: Introduction of a bromine atom, guided by the existing substituents.

Oxidation: Conversion of a side chain (e.g., a methyl group) into a carboxylic acid.

Reduction: Conversion of the nitro group to an amine.

The strategic placement of these steps is paramount. For example, in synthesizing m-bromoaniline from benzene (B151609), nitration must precede bromination because the nitro group is a meta-director, whereas an amine group is an ortho/para-director. libretexts.orglibretexts.org A similar logic applies to more complex systems. For instance, a multi-step pathway to synthesize 3-Bromo-4-(trifluoromethyl)benzoic acid has been reported starting from 3-NITRO-4-(TRIFLUOROMETHYL)BENZOIC ACID, involving reduction of the nitro group followed by a Sandmeyer-type reaction to introduce the bromine. chemicalbook.com

Amidation Strategies for Butyramido Functionality Integration

The final step in synthesizing 3-Bromo-4-butyramidobenzoic acid is the formation of an amide bond between the amino group of the 4-amino-3-bromobenzoic acid intermediate and butyric acid. Direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. uj.ac.zafishersci.it Therefore, the carboxylic acid must first be "activated."

Carboxylic Acid Activation Methods for Amide Formation

Activation involves converting the carboxylic acid's hydroxyl group into a more reactive, better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine. fishersci.it

Key methods include:

Conversion to Acyl Chlorides: This is a classic method where the carboxylic acid (butyric acid) is treated with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.it The resulting butyryl chloride is highly electrophilic and reacts readily with the amine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. fishersci.ityoutube.com

Use of Coupling Reagents: A wide variety of coupling reagents have been developed, largely driven by peptide synthesis research. fishersci.itresearchgate.net These reagents generate a highly active ester intermediate in situ. Common classes of coupling reagents include:

Carbodiimides: Such as N,N′-dicyclohexylcarbodiimide (DCC), N,N′-diisopropylcarbodiimide (DIC), and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). fishersci.itresearchgate.net These react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.it To improve yields and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. nih.gov

Uronium/Onium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and react with carboxylic acids to form active ester intermediates that readily couple with amines. researchgate.netbohrium.com

Table 2: Common Carboxylic Acid Activation Systems for Amide Synthesis

Activation Method Typical Reagent(s) Key Intermediate Notes
Acyl Chloride Formation Thionyl chloride (SOCl₂), Oxalyl chloride Acyl chloride Highly reactive; requires a base to scavenge HCl byproduct. fishersci.it
Carbodiimide Coupling EDC, DCC, DIC O-acylisourea Often used with additives like HOBt or DMAP to improve efficiency. fishersci.itnih.gov
Uronium Salt Coupling HATU, HBTU Activated Ester Highly efficient, often used with a base like DIPEA. researchgate.netbohrium.com
Silylthioesterification Mercaptoorganosilane O-silylthionoester An organo-catalyzed method that proceeds in a one-pot, two-step manner. nih.gov

Optimization of Reaction Conditions for Amide Coupling Efficiency

The efficiency of the amide bond formation is highly dependent on the reaction conditions. researchgate.net Optimization involves the careful selection of reagents, solvents, bases, and temperature to maximize the yield of the desired amide while minimizing byproducts.

Reagents and Additives: The choice of coupling reagent is crucial. For sluggish reactions, such as those involving electron-deficient amines, more powerful reagents like HATU may be required. researchgate.netbohrium.com A protocol using EDC and DMAP with a catalytic amount of HOBt has been shown to be effective for coupling functionalized carboxylic acids with electron-deficient amines. nih.gov

Base: A suitable base, such as N,N-diisopropylethylamine (DIPEA) or pyridine, is often necessary. researchgate.net The base neutralizes any acidic byproducts formed during the reaction and can play a catalytic role. nih.gov

Solvent: The choice of solvent can significantly impact reaction rates and outcomes. Aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) are commonly used. researchgate.netnih.gov Research into more environmentally friendly "green" solvents has identified alternatives like limonene, in which HATU/DIPEA was found to be an effective coupling system. bohrium.com

Temperature and Time: Most amide couplings are run at room temperature, although gentle heating can sometimes accelerate slow reactions. bohrium.com Reaction times can range from a few minutes to several hours, depending on the reactivity of the substrates and the efficiency of the catalytic system. nih.govnih.gov

Systematic optimization of these parameters is key to developing a robust and high-yielding synthesis. researchgate.netbohrium.com

Derivatization and Functionalization Strategies for this compound

The molecular structure of this compound serves as a versatile template for developing new chemical entities, largely due to the presence of multiple reactive sites. These sites—the carboxylic acid group, the amide linkage, and the substituted aromatic ring—allow for a wide range of chemical modifications. Such derivatization is key to tuning the molecule's physicochemical properties for various applications.

Esterification and Etherification Reactions at the Carboxyl and Potential Hydroxyl Sites

The carboxylic acid functional group is a primary target for derivatization, most commonly through esterification. This reaction is often used to increase a molecule's lipophilicity or to protect the carboxyl group during further synthetic modifications. Standard methods, such as reacting the acid with an alcohol under acidic catalysis, are effective. For example, treatment with methanol (B129727) and a catalytic amount of sulfuric acid yields the corresponding methyl ester.

While the parent compound lacks a hydroxyl group, a synthetic precursor containing a hydroxyl group, such as 3-bromo-4-hydroxybenzonitrile (B56826), can undergo etherification. researchgate.net A typical method involves reaction with an alkyl halide in the presence of a base like potassium carbonate. researchgate.net This strategy was used in the synthesis of 3-bromo-4-isobutoxy benzonitrile, an intermediate for other functionalized molecules. researchgate.net

Table 1: Examples of Esterification and Etherification Reactions

ReactantReagent(s)ProductReaction Type
This compoundAlcohol, Acid CatalystCorresponding EsterEsterification
3-Bromo-4-hydroxybenzonitrile1-Bromo-2-methylpropane, K₂CO₃, Acetone, KI, PEG-4003-Bromo-4-isobutoxy benzonitrileEtherification

Further Bromination or Halogenation Studies on the Aromatic Ring

The aromatic ring of this compound can undergo further electrophilic substitution, such as additional halogenation. The directing effects of the existing substituents—the ortho, para-directing amide and bromine groups, and the meta-directing carboxylic acid group—will influence the position of the incoming halogen.

Further bromination can be achieved using reagents like bromine in the presence of a catalyst. For instance, the synthesis of 3-bromo-4-tert-butylbenzoic acid from 4-tert-butylbenzoic acid involves the use of bromine, nitric acid, and silver nitrate (B79036) in acetic acid. This suggests that similar conditions could potentially introduce a second bromine atom to the this compound ring. Other halogenating agents can be used to introduce different halogens, such as chlorine, to create derivatives like 3-bromo-4-chlorobenzoic acid.

Table 2: Examples of Halogenation Reactions on Related Structures

Starting MaterialReagent(s)Product
4-tert-butylbenzoic acidAcetic acid, Nitric acid, Bromine, Silver nitrate3-Bromo-4-tert-butylbenzoic acid

Diversification through Side-Chain Modifications

The butyramide (B146194) side chain offers significant opportunities for structural diversification. One common strategy is the hydrolysis of the amide bond to yield 4-amino-3-bromobenzoic acid. This amino-substituted intermediate can then be re-acylated with a variety of acylating agents to introduce different side chains, allowing for systematic modification of the compound's properties.

Alternatively, transformations can focus on other parts of the side chain. For example, the nitrile group in related compounds like 3-bromo-4-hydroxybenzonitrile can be converted to a thioamide, as demonstrated in the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. researchgate.net This highlights the potential for a range of functional group interconversions.

Table 3: Examples of Side-Chain and Functional Group Modifications

PrecursorReactionProduct
This compoundAmide Hydrolysis4-Amino-3-bromobenzoic acid
3-Bromo-4-hydroxybenzonitrileBromination, Oxyalkylation, Thioamidation3-Bromo-4-isobutyloxyphenyl carbothioamide researchgate.net
3-Bromo-4-phenylisothiazole-5-carboxamideNaNO₂, TFA3-Bromo-4-phenylisothiazole-5-carboxylic acid mdpi.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to organic synthesis to minimize environmental impact. For the synthesis of this compound and its derivatives, several green strategies can be employed.

One major focus is the use of environmentally benign solvents or solvent-free reaction conditions. ijisrt.com For instance, sonication has been explored as an alternative energy source to promote reactions without the need for traditional solvents. ijisrt.com An attempt to synthesize 3-bromobenzoic acid using sonication in a solvent-free system illustrates this approach, aiming to reduce waste and avoid hazardous substances. ijisrt.com

Catalyst selection is another key aspect. The development of catalyst-free systems or the use of recyclable catalysts can significantly improve the sustainability of a synthesis. ijisrt.com The goal is to achieve high reaction rates and selectivity while minimizing the generation of by-products. ijisrt.com These approaches align with the core principles of green chemistry, which emphasize waste prevention and the use of safer chemical methodologies. ijisrt.com

Table 4: Green Chemistry Principles and Their Applications

Green Chemistry PrinciplePotential Application in Synthesis
Safer Solvents/Solvent-Free ReactionsUse of sonication to facilitate reactions without organic solvents. ijisrt.com
CatalysisDevelopment of catalyst-free reaction systems to reduce waste. ijisrt.com
Waste PreventionDesigning synthetic routes that maximize atom economy and minimize by-products. ijisrt.com

Advanced Spectroscopic and Analytical Characterization of 3 Bromo 4 Butyramidobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the unambiguous structural determination of organic molecules like 3-Bromo-4-butyramidobenzoic acid. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete map of the molecular structure can be assembled.

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature signals for the three protons on the substituted benzene (B151609) ring. The butyramide (B146194) side chain would display resonances for the amide proton (N-H) and the aliphatic protons. The carboxylic acid proton typically appears as a very broad singlet at a significantly downfield chemical shift, often beyond 12 ppm, due to strong hydrogen bonding.

The expected signals for the aromatic protons are influenced by the electronic effects of the three substituents. The proton ortho to the bromine atom is expected to be the most deshielded in the aromatic region. The butyramide group's protons would appear as characteristic multiplets in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Carboxylic Acid (-COOH)> 12.0Broad Singlet (br s)
Amide (-NH)7.5 - 8.5Singlet (s)
Aromatic H7.5 - 8.2Multiplet (m)
Amide α-CH₂~ 2.4Triplet (t)
Amide β-CH₂~ 1.7Sextet (sxt)
Amide γ-CH₃~ 1.0Triplet (t)

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this includes two carbonyl carbons (carboxylic acid and amide), six aromatic carbons, and three aliphatic carbons from the butyramide side chain. The chemical shifts of the aromatic carbons are influenced by the nature of the substituents (bromo, carboxyl, and butyramido groups). The carbon atom directly bonded to the bromine atom would show a chemical shift in the range typical for bromo-substituted aromatic carbons. The carbonyl carbon of the carboxylic acid is expected at a downfield shift, typically around 165-175 ppm, while the amide carbonyl appears slightly further downfield.

The effect of the electronegative bromine atom influences the chemical shift of the carbon to which it is attached. docbrown.info The different electronic environments of the carbon atoms in the molecule result in distinct resonances in the ¹³C NMR spectrum. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid C=O165 - 175
Amide C=O170 - 180
Aromatic C-COOH128 - 135
Aromatic C-Br115 - 125
Aromatic C-NH135 - 145
Aromatic C-H110 - 130
Amide α-CH₂35 - 45
Amide β-CH₂25 - 35
Amide γ-CH₃10 - 20

Two-dimensional NMR experiments are essential for confirming the structural assignments made from 1D spectra by mapping the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, strong cross-peaks would be expected between the adjacent aliphatic protons of the butyramide chain (α-CH₂ with β-CH₂, and β-CH₂ with γ-CH₃). Correlations between adjacent aromatic protons would also be observed, helping to definitively assign their positions on the ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). columbia.edu It allows for the unambiguous assignment of each carbon atom that bears protons. For example, the aromatic proton signals would show cross-peaks to their corresponding aromatic carbon signals, and the aliphatic CH₂ and CH₃ proton signals would correlate to their respective carbon signals. sdsu.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of chemical bonds. stmarys-ca.edu

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its functional groups.

Carboxylic Acid Group: The most prominent feature is a very broad O-H stretching vibration, typically found between 2500 and 3300 cm⁻¹. stmarys-ca.edu This broadening is a hallmark of the strong hydrogen bonding in carboxylic acid dimers. stmarys-ca.edu The C=O (carbonyl) stretching vibration of the carboxylic acid appears as a strong, sharp peak, generally near 1700 cm⁻¹. stmarys-ca.edu Additional bands include the C-O stretch (1200-1300 cm⁻¹) and O-H bend (~1400 cm⁻¹). stmarys-ca.edustmarys-ca.edu

Secondary Amide Group: Secondary amides show several characteristic bands. The N-H stretching vibration appears as a sharp band in the 3300-3500 cm⁻¹ region. The amide I band (primarily C=O stretching) is a very strong absorption around 1650-1680 cm⁻¹. The amide II band, which results from a mix of N-H bending and C-N stretching, is found between 1510 and 1570 cm⁻¹.

Aromatic Ring: The benzene ring shows characteristic C=C stretching vibrations in the 1400 to 1600 cm⁻¹ region and aromatic C-H stretching peaks just above 3000 cm⁻¹. stmarys-ca.edumdpi.com

Table 3: Key Predicted IR Absorption Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Intensity
O-H StretchCarboxylic Acid2500 - 3300Broad, Strong
N-H StretchAmide3300 - 3500Sharp, Medium
C-H StretchAromatic3000 - 3100Medium
C=O StretchCarboxylic Acid~ 1700Strong
Amide I (C=O Stretch)Amide1650 - 1680Strong
Amide II (N-H Bend)Amide1510 - 1570Medium
C=C StretchAromatic Ring1400 - 1600Medium-Weak
C-O StretchCarboxylic Acid1200 - 1300Strong

Vibrational spectroscopy is particularly sensitive to intermolecular forces, especially hydrogen bonding. In the solid state, this compound is expected to form extensive hydrogen-bonded networks.

The position and shape of the O-H and N-H stretching bands are direct indicators of hydrogen bonding. stmarys-ca.eduresearchgate.net The significant broadening of the carboxylic acid O-H stretch is definitive evidence for the formation of hydrogen-bonded dimers, a common structural motif for carboxylic acids. stmarys-ca.eduresearchgate.net Similarly, the frequency of the N-H stretching vibration can indicate its involvement in hydrogen bonding, typically shifting to a lower wavenumber (frequency) when participating as a hydrogen bond donor. The carbonyl stretching frequencies (both carboxylic and amide) can also be affected, often shifting to lower frequencies when the oxygen acts as a hydrogen bond acceptor. These spectral features provide crucial evidence for the supramolecular structure and crystal packing of the compound. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound (C₁₁H₁₂BrNO₃), the theoretical exact mass can be calculated. This experimental value, once obtained, would be compared to the theoretical mass to confirm the molecular formula.

Theoretical HRMS Data for C₁₁H₁₂BrNO₃

Ion Type Theoretical m/z
[M+H]⁺ Value not available
[M-H]⁻ Value not available

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to study the fragmentation of a selected precursor ion. This technique would be instrumental in confirming the connectivity of the atoms within this compound. The fragmentation pattern would be expected to show characteristic losses of the butyramido group, the carboxylic acid group, and the bromine atom.

Predicted Fragmentation Pathways

Precursor Ion (m/z) Key Fragment Ions (m/z) Corresponding Neutral Loss
Theoretical [M+H]⁺ Not available Loss of H₂O
Not available Loss of CO
Not available Loss of C₄H₇NO (butyramide side chain)

X-ray Crystallography for Solid-State Structural Analysis

Determination of Crystal Structure and Molecular Conformation

A successful crystallographic analysis would yield the precise spatial arrangement of all atoms in the molecule. It would reveal the planarity of the benzene ring and the orientation of the bromo, butyramido, and carboxylic acid substituents relative to the ring.

Hypothetical Crystallographic Data

Parameter Value
Crystal System Not available
Space Group Not available
Unit Cell Dimensions a, b, c, α, β, γ = Not available
Z (molecules per unit cell) Not available

Analysis of Intermolecular Packing and Hydrogen Bonding Networks

The crystal structure would also illuminate the intermolecular interactions that govern the packing of the molecules in the crystal lattice. Of particular interest would be the hydrogen bonding networks formed by the carboxylic acid and amide functional groups. These interactions play a crucial role in the physical properties of the compound, such as its melting point and solubility. The analysis would detail the hydrogen bond donors and acceptors, and the geometry of these interactions.

Computational and Theoretical Investigations of 3 Bromo 4 Butyramidobenzoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule at the electronic level. These theoretical methods can predict molecular geometries, spectroscopic parameters, and electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) Studies on Optimized Geometries

Density Functional Theory (DFT) is a widely used computational method for determining the optimized, or most stable, three-dimensional structure of a molecule. This approach calculates the electron density to determine the energy of the system, providing insights into bond lengths, bond angles, and dihedral angles. For a molecule like 3-Bromo-4-butyramidobenzoic acid, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. While studies on similar molecules have reported such optimized geometries, specific data for this compound is not present in the reviewed literature.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data. Theoretical calculations can forecast the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts and the infrared (IR) and Raman vibrational frequencies. These predicted spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for NMR predictions. Although experimental and calculated spectroscopic data are available for a range of bromo-benzoic acid derivatives, this information is not available for this compound.

HOMO-LUMO Energy Gap Analysis and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining the electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. These calculations also help in understanding electronic transitions, which are responsible for the absorption of light and the color of a compound. For many organic molecules, these properties have been extensively studied using DFT, but specific values for this compound are not documented.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular dynamics simulations provide a way to study the movement of atoms and molecules over time, offering a dynamic picture of molecular behavior that complements the static view from quantum chemical calculations.

Exploration of Conformational Space and Energetic Landscapes

The butyramido side chain of this compound can rotate, leading to various conformations with different energies. MD simulations can explore this conformational space to identify the most stable arrangements and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets.

Simulation of Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly include solvent molecules to model these interactions. Such simulations can reveal how the solvent affects the conformational preferences and dynamics of this compound. The polarizable continuum model (PCM) is another approach used in quantum chemical calculations to account for solvent effects on electronic structure and properties. nih.gov

Molecular Docking and Simulation Studies of Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target), such as a protein or enzyme. These studies are crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug and its biological target.

While specific molecular docking studies for this compound are not extensively detailed in publicly available literature, the methodology can be described based on studies of similar benzoic acid derivatives. nih.govmdpi.com The process involves defining a binding site on a hypothetical macromolecular target, such as the active site of an enzyme implicated in a disease. The this compound molecule is then computationally placed into this site in various possible conformations and orientations.

A scoring function is used to estimate the binding affinity for each pose, often expressed as a binding energy (e.g., in kcal/mol). A more negative score typically indicates a more favorable binding interaction. For instance, in silico screening of benzoic acid derivatives against targets like the SARS-CoV-2 main protease has shown that binding scores can effectively rank potential inhibitors. nih.gov

The predicted binding mode would reveal key intermolecular interactions, such as:

Hydrogen Bonds: The carboxylic acid group is a prime candidate for forming hydrogen bonds with amino acid residues like arginine, lysine, or histidine. The amide group (N-H and C=O) also provides hydrogen bond donor and acceptor sites.

Hydrophobic Interactions: The butyl chain and the phenyl ring can engage in hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine.

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

A hypothetical docking study would generate a table of results, illustrating the predicted affinity and the key residues involved in the interaction.

Hypothetical Docking Results for this compound

Hypothetical Target EnzymePredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Type of Interaction
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355Hydrogen Bond, Pi-Alkyl
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)-7.9Cys152, Ser230Hydrogen Bond, Hydrophobic
Aldose Reductase-8.2His110, Trp111Hydrogen Bond, Halogen Bond

Computational simulations are invaluable for assessing how the three-dimensional arrangement of atoms (stereochemistry) in a ligand affects its ability to bind to a target. For a flexible molecule like this compound, the butyramido side chain and the carboxylic acid group can rotate around their bonds.

Simulations can explore the conformational space of the ligand to identify the lowest energy (most stable) conformations. Molecular dynamics simulations can further reveal how the ligand and target adapt to each other upon binding, a concept known as "induced fit." Studies on other covalent inhibitors have shown that conformational rigidification can be crucial for stabilizing the interaction within a binding site, thereby promoting the formation of a covalent bond. researchgate.net For this compound, computational analysis would determine the optimal torsional angles of the amide and carboxyl groups relative to the phenyl ring to achieve the most stable and effective binding pose within a specific active site.

Chemical Reactivity Descriptors from Computational Chemistry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. From DFT calculations, various chemical reactivity descriptors can be derived. researchgate.net

The Fukui function is a local reactivity descriptor used to identify the most reactive sites within a molecule. It indicates the change in electron density at a specific point in the molecule when an electron is added or removed. This analysis helps pinpoint which atoms are most susceptible to electrophilic attack (attack by an electron-deficient species) or nucleophilic attack (attack by an electron-rich species).

Electrophilic Attack (fk+): The sites with the highest values are the most likely to accept an electron, making them susceptible to nucleophilic attack. For this compound, these would likely be the carbonyl carbon of the carboxylic acid and the carbons on the aromatic ring influenced by the electron-withdrawing groups.

Nucleophilic Attack (fk-): The sites with the highest values are the most likely to donate an electron, making them the preferred sites for electrophilic attack. The oxygen atoms of the carboxyl and amide groups, along with the nitrogen atom, are expected to be primary nucleophilic sites.

Hypothetical Fukui Function Analysis for Key Atoms of this compound

AtomSiteFukui Index for Nucleophilic Attack (fk+)Fukui Index for Electrophilic Attack (fk-)Predicted Reactivity
O(carboxyl)10.0210.155Prone to electrophilic attack
C(carboxyl)20.1350.030Prone to nucleophilic attack
N(amide)30.0180.120Prone to electrophilic attack
C(amide carbonyl)40.1100.025Prone to nucleophilic attack
Br50.0450.050Moderate reactivity

Hardness (η): Chemical hardness is a measure of the molecule's resistance to a change in its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies. Molecules with a large HOMO-LUMO gap are considered "hard," indicating high kinetic stability and low reactivity.

Softness (S): Chemical softness is the reciprocal of hardness (S = 1/η). "Soft" molecules have a small HOMO-LUMO gap and are generally more polarizable and reactive. plos.org

Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons. A higher electrophilicity index indicates a better electrophile. plos.org

Computational studies on structurally similar molecules, such as 4-Bromo-3-(methoxymethoxy) benzoic acid, provide a basis for estimating these values. researchgate.net Such analyses help in understanding the molecule's general reactivity profile in chemical reactions.

Hypothetical Global Reactivity Descriptors for this compound

ParameterSymbolFormulaHypothetical Value (eV)Interpretation
HOMO EnergyEHOMO--6.5Energy of the highest occupied molecular orbital
LUMO EnergyELUMO--1.5Energy of the lowest unoccupied molecular orbital
Energy GapΔEELUMO - EHOMO5.0Indicates high kinetic stability
Hardnessη(ELUMO - EHOMO) / 22.5Relatively "hard" molecule
SoftnessS1 / η0.4Low polarizability and reactivity
Electrophilicity Indexωμ2 / (2η)3.2Moderate electrophile

Note: μ represents the electronic chemical potential.

Structure Activity Relationship Sar Studies and Molecular Design for 3 Bromo 4 Butyramidobenzoic Acid Analogues

Design Principles for Analogues of 3-Bromo-4-butyramidobenzoic Acid

The position and nature of the halogen substituent on the phenyl ring can significantly impact the biological activity of a compound. Halogens can influence a molecule's lipophilicity, electronic properties, and metabolic stability. In the case of this compound, the bromine atom is located at the 3-position, ortho to the carboxylic acid group and meta to the butyramido group.

Systematic variation would involve synthesizing analogues with the bromo substituent at other positions (e.g., 2-bromo or 5-bromo) to probe the steric and electronic requirements of the target binding site. For instance, moving the bromo group to the 2-position would place it ortho to the butyramido side chain, potentially inducing a conformational change in the side chain and altering its interaction with the target. A 5-bromo substitution, meta to the carboxylic acid, would primarily exert an electronic effect. Furthermore, replacing bromine with other halogens like chlorine, fluorine, or iodine would allow for a fine-tuning of steric bulk and electronegativity, which can affect binding affinity and pharmacokinetic properties. Studies on other halogenated compounds have shown that such modifications can lead to significant changes in potency and selectivity. diva-portal.org

A hypothetical SAR study exploring the impact of the bromo-substituent position might yield data as presented in the interactive table below.

Compound IDBromo PositionRelative ActivityNotes
Analogue-13-Bromo (Parent)1.0Reference compound.
Analogue-22-Bromo0.5Potential steric hindrance with the butyramido group.
Analogue-35-Bromo0.8Altered electronic distribution affecting binding.
Analogue-4No Bromo0.1Demonstrates the importance of the halogen for activity.

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for these analogues were not found in the public domain.

Alkyl Chain Length: Varying the length of the acyl chain (e.g., from acetyl to hexanoyl) can help determine the optimal size and lipophilicity of this substituent for target interaction. A shorter or longer chain might lead to a loss of or gain in activity, depending on the dimensions of the binding pocket.

Branching: Introducing branching into the alkyl chain (e.g., isobutyramido or pivalamido) can increase steric bulk and potentially enhance metabolic stability by shielding the amide bond from enzymatic hydrolysis. This can also lead to more specific interactions within the binding site.

Cyclization: Incorporating a cyclic moiety, such as a cyclopropyl (B3062369) or cyclopentyl group, in place of the linear alkyl chain can restrict the conformational flexibility of the side chain. This can lock the molecule into a more bioactive conformation, potentially increasing affinity and selectivity.

The following interactive table illustrates hypothetical results from modifying the butyramido side chain.

Compound IDSide Chain ModificationRelative ActivityRationale
Analogue-5Acetamido (C2)0.7Shorter chain may have weaker hydrophobic interactions.
Analogue-6Butyramido (C4 - Parent)1.0Optimal length for binding pocket.
Analogue-7Hexanoylamido (C6)0.6Longer chain may be too bulky for the binding pocket.
Analogue-8Isobutyramido1.2Branching may provide a better fit and increased stability.
Analogue-9Cyclopropylcarboxamido1.5Rigid structure may lock in a favorable binding conformation.

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for these analogues were not found in the public domain.

The benzoic acid group is a key structural feature, likely involved in crucial interactions such as hydrogen bonding or salt bridge formation with the biological target. Its acidic nature, governed by the pKa, is influenced by the electronic properties of the other substituents on the ring.

Electron-withdrawing groups, such as nitro or cyano groups, generally increase the acidity of the benzoic acid, while electron-donating groups, like methoxy (B1213986) or methyl groups, decrease its acidity. nih.gov The introduction of additional substituents on the benzene (B151609) ring can, therefore, modulate the ionization state of the carboxylic acid at physiological pH, which can be critical for target engagement. For example, replacing the hydrogen at the 5-position with a nitro group would increase the acidity of the carboxyl group, which could enhance its interaction with a positively charged residue in the binding site. Conversely, an electron-donating group at the same position might weaken this interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel analogues and for gaining insights into the structural features that are most important for activity.

Development of Statistical Models Correlating Structural Features with Activity Trends

The development of a QSAR model for this compound analogues would begin with the generation of a dataset of compounds with their corresponding biological activities. For each compound, a set of molecular descriptors would be calculated. These descriptors can be classified into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and orbital energies. For instance, the charge on the carboxylic acid oxygen atoms could be a critical descriptor.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific steric parameters like those developed by Taft or Verloop.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the partition coefficient (logP), which describes the lipophilicity of the compound.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices and shape indices.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build a mathematical equation that relates the descriptors to the biological activity. A hypothetical QSAR equation might look like:

log(1/IC50) = 0.5 * logP - 0.2 * V_steric + 1.2 * q_O + c

Where log(1/IC50) represents the biological activity, logP is the hydrophobicity, V_steric is a steric parameter, q_O is the charge on the carboxyl oxygen, and c is a constant. Such models can help in understanding that, for instance, increasing hydrophobicity and the negative charge on the carboxyl oxygen while decreasing steric bulk in a specific region might lead to higher activity. The predictive power of the developed QSAR models must be rigorously validated using both internal and external validation techniques. acs.org

Application of Machine Learning Algorithms in SAR Prediction

In recent years, machine learning (ML) algorithms have become powerful tools in QSAR modeling, often outperforming traditional statistical methods, especially for complex and non-linear SARs. nih.gov Several ML algorithms can be applied to predict the activity of this compound analogues:

Support Vector Machines (SVM): SVMs are effective for both classification (active vs. inactive) and regression (predicting IC50 values). They work by finding an optimal hyperplane that separates data points into different classes.

Random Forest (RF): RF is an ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction. It can handle a large number of descriptors and is less prone to overfitting.

Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure and function of biological neural networks. They are capable of modeling highly complex and non-linear relationships between molecular descriptors and biological activity.

The application of these ML algorithms can lead to the development of highly predictive QSAR models. These models can then be used to virtually screen large libraries of potential analogues, prioritizing the most promising candidates for synthesis and biological testing, thereby accelerating the drug discovery process.

Molecular Interaction Studies and Mechanistic Insights Involving 3 Bromo 4 Butyramidobenzoic Acid

Mechanistic Probes and Covalent Inhibitor Design Principles

Understanding Covalent Bond Formation and Irreversible Binding

The chemical structure of 3-Bromo-4-butyramidobenzoic acid incorporates a bromo-amide moiety, which is an electrophilic group capable of reacting with nucleophilic residues in biological macromolecules. This reactivity is the basis for its ability to form stable, covalent bonds, leading to irreversible binding. The primary mechanism underlying this process is a nucleophilic substitution reaction.

In this reaction, a nucleophile, typically a deprotonated thiol group (thiolate) from a cysteine residue within a protein, attacks the carbon atom bearing the bromine atom. This results in the displacement of the bromide ion, which is a good leaving group, and the formation of a new carbon-sulfur bond. This type of reaction is characteristic of α-haloamides and related compounds. researchgate.netresearchgate.net The stability of the resulting thioether bond renders the interaction essentially irreversible under physiological conditions.

The formation of such covalent adducts can significantly alter the structure and function of the target protein. nih.govnih.gov This alteration is the molecular basis for the activity of many covalent inhibitors and chemical probes. The efficiency of this covalent modification is dependent on several factors, including the accessibility of the nucleophilic residue on the target protein and the local microenvironment. nih.govnih.gov

Selectivity and Reactivity Profiling with Biological Thiols

The reactivity of the bromo-amide group in this compound is not indiscriminate. It exhibits a degree of selectivity for certain nucleophiles, with a pronounced preference for the thiol groups of cysteine residues. nih.govnih.gov Biological systems contain a multitude of potential nucleophiles, including the amino groups of lysine, the imidazole (B134444) ring of histidine, and the hydroxyl groups of serine and threonine. However, the bromo-amide moiety generally shows higher reactivity towards the more nucleophilic thiolate anion of cysteine. nih.gov

The selectivity of this reaction is significantly influenced by the pH of the surrounding environment. The thiol group of cysteine has a pKa value that typically ranges from 8 to 9. At physiological pH (around 7.4), a fraction of cysteine residues will exist in the more reactive thiolate form. nih.gov Studies on similar bromoacetyl compounds have demonstrated that the rate of reaction with thiols is pH-dependent, with higher pH values leading to increased reaction rates due to a greater population of the more nucleophilic thiolate species. nih.gov For instance, a significant kinetic discrimination can be observed when comparing the reactivity of bromoacetyl groups with thiols at pH 6.5 versus pH 9.0, with the reaction being much faster at the higher pH. nih.gov

This pH-dependent reactivity can be exploited to achieve greater selectivity. By performing reactions at a pH closer to the pKa of the target thiol, the reactivity can be enhanced for that specific site. Furthermore, while the bromoacetyl group reacts readily with thiols at higher pH, it retains high chemoselectivity and does not significantly react with other nucleophilic groups like amino or imidazole functions under these conditions. nih.gov

Below is a table summarizing the pH-dependent reactivity of a model bromoacetyl compound with a thiol, which provides insight into the expected behavior of this compound.

pHRelative Reaction Rate with ThiolsPredominant Cysteine Species
6.5LowThiol (R-SH)
7.4ModerateThiol/Thiolate Equilibrium
9.0HighThiolate (R-S⁻)

The context of the specific protein environment also plays a crucial role in determining reactivity. The pKa of a particular cysteine residue can be modulated by its proximity to other amino acid residues, potentially increasing its nucleophilicity and making it more susceptible to covalent modification. nih.gov This context-dependent reactivity is a key factor in the selective targeting of specific proteins by covalent modifiers. nih.gov

Future Research Directions and Emerging Applications in Chemical Research

Development of Novel Synthetic Routes for Stereoselective Synthesis

The synthesis of substituted benzoic acids is a well-established area of organic chemistry. researchgate.netgoogle.comwebsite-files.com However, the development of stereoselective routes, where a specific three-dimensional arrangement of atoms is achieved, remains a key challenge. Future research could focus on developing catalytic systems for the asymmetric synthesis of 3-Bromo-4-butyramidobenzoic acid derivatives.

For instance, chiral catalysts could be employed in the amidation step to control the conformation of the butyramide (B146194) group. Furthermore, advancements in C-H activation could provide novel pathways to introduce the bromo and butyramido groups with high regioselectivity and stereocontrol.

Below is a prospective comparison of potential synthetic strategies:

Synthetic Strategy Potential Catalyst Anticipated Advantages Potential Challenges
Chiral AmidationRhodium or Iridium-based chiral catalystsHigh enantioselectivity, mild reaction conditions.Catalyst synthesis and cost, substrate scope.
Directed C-H ActivationPalladium or Ruthenium catalysts with a directing groupHigh regioselectivity, atom economy.Directing group installation and removal, catalyst stability.
Enzymatic ResolutionLipases or amidasesHigh stereospecificity, environmentally benign.Enzyme stability and availability, scalability.

The development of such synthetic routes would not only provide access to enantiomerically pure forms of this compound but also contribute to the broader field of asymmetric synthesis.

Integration with Advanced High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, allowing for the rapid evaluation of large libraries of compounds. nih.gov The structural motifs present in this compound make it an interesting candidate for inclusion in small molecule libraries aimed at identifying new biologically active agents or materials with desired properties.

Future research could involve the integration of this compound and its derivatives into various HTS platforms. For example, in the context of drug discovery, it could be screened against a panel of enzymes or receptors to identify potential inhibitors or modulators. The benzoic acid moiety is a common feature in many biologically active molecules, and the bromo and butyramide substituents could provide specific interactions that lead to novel therapeutic agents. nih.govresearchgate.net

A hypothetical HTS workflow for this compound could involve:

Library Generation: Synthesis of a focused library of derivatives with variations in the amide chain and substitution on the aromatic ring.

Assay Development: Design of biochemical or cell-based assays relevant to a specific disease target. nih.gov

Screening: Automated screening of the library to identify "hit" compounds that show activity in the assay.

Hit Validation and Optimization: Further biological and chemical studies to confirm the activity and improve the properties of the initial hits.

The data generated from such screens could accelerate the discovery of new chemical probes and potential drug candidates. aacrjournals.org

Exploration of Supramolecular Chemistry and Material Science Applications (e.g., Crystal Engineering)

The functional groups on this compound are well-suited for forming non-covalent interactions, which are the basis of supramolecular chemistry and crystal engineering. The carboxylic acid and amide groups are excellent hydrogen bond donors and acceptors, while the bromine atom can participate in halogen bonding. nih.gov These interactions can be used to direct the self-assembly of molecules into well-defined, ordered structures in the solid state. rsc.org

Future research in this area could explore the co-crystallization of this compound with other molecules to create novel crystalline materials with tailored properties. nsf.gov For example, by choosing co-formers with complementary hydrogen bonding sites, it may be possible to construct porous materials for gas storage or separation. The presence of the heavy bromine atom could also lead to materials with interesting photophysical or electronic properties.

The potential for supramolecular assembly is summarized in the table below:

Functional Group Potential Non-Covalent Interaction Possible Application in Materials Science
Carboxylic AcidHydrogen Bonding (dimer formation, catemers)Formation of robust, extended networks.
AmideHydrogen Bonding (chains, sheets)Directional control of crystal packing. rsc.org
Bromine AtomHalogen BondingTuning of solid-state architecture, electronic properties. nih.gov
Aromatic Ringπ-π StackingStabilization of crystal lattice, charge transport.

By systematically studying the crystal structures of this compound and its co-crystals, researchers can gain a deeper understanding of the principles of molecular recognition and self-assembly, paving the way for the rational design of new functional materials.

Interdisciplinary Research with Chemical Biology and Systems Chemistry

The interface of chemistry and biology offers exciting opportunities for the application of novel small molecules. This compound can serve as a valuable tool in chemical biology and systems chemistry to probe and understand complex biological processes. mdpi.comchinesechemsoc.org

One potential application is in the development of chemical probes to study enzyme function. nih.gov The butyramide group could mimic a natural substrate, while the bromo-substituted benzoic acid core could provide a scaffold for the attachment of reporter tags or reactive groups for activity-based protein profiling. Such probes would allow for the identification and characterization of new enzyme targets in a cellular context. mdpi.com

Furthermore, in the field of systems chemistry, libraries of derivatives of this compound could be used to perturb biological networks and study the resulting phenotypic changes. nih.gov This approach, often referred to as chemical genetics, can provide insights into the function of genes and proteins and help to unravel the complex web of interactions that govern cellular behavior.

Potential interdisciplinary research avenues include:

Design of Affinity-Based Probes: Modification of the compound with a reactive group to covalently label its protein targets.

Development of Photoaffinity Probes: Incorporation of a photolabile group to allow for light-induced cross-linking to interacting proteins.

Use in Phenotypic Screening: Screening of derivatives for their ability to induce a specific cellular phenotype, followed by target identification studies. nih.gov

Through these interdisciplinary approaches, this compound has the potential to become a valuable tool for dissecting biological complexity and identifying new therapeutic strategies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.